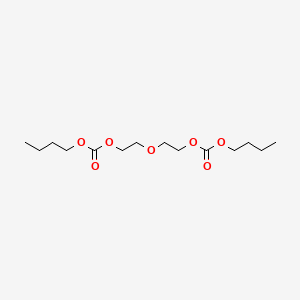

Butyl diglycol carbonate

Descripción

Butyl diglycol carbonate (C₈H₁₈O₃), also known as butyl carbitol, is an oxygenated organic compound characterized by its low volatility, high boiling point, and excellent solubility in water and organic solvents. It is synthesized via the reaction of ethylene oxide with n-butanol in the presence of an alkaline catalyst . Key industrial applications include:

- Fuel additives: Reduces CO emissions by enhancing combustion efficiency and lowering fuel viscosity .

- Coatings and paints: Acts as a solvent and viscosity modifier in air-drying formulations .

- Cleaning agents: Serves as a coupling agent in industrial and household cleaners .

- Hydraulic fluids: Functions as a diluent due to its thermal stability .

Its oxygen-rich structure promotes complete oxidation of carbon atoms in combustion, reducing CO emissions by up to 20% in biodiesel blends . Additionally, it improves flash points and viscosity profiles, making it a versatile additive in energy and chemical industries .

Propiedades

Número CAS |

73454-84-9 |

|---|---|

Fórmula molecular |

C14H26O7 |

Peso molecular |

306.35 g/mol |

Nombre IUPAC |

2-(2-butoxycarbonyloxyethoxy)ethyl butyl carbonate |

InChI |

InChI=1S/C14H26O7/c1-3-5-7-18-13(15)20-11-9-17-10-12-21-14(16)19-8-6-4-2/h3-12H2,1-2H3 |

Clave InChI |

WSMYBZZUAFRRBM-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)OCCOCCOC(=O)OCCCC |

Origen del producto |

United States |

Métodos De Preparación

Diethylene glycol bis(butyl carbonate) can be synthesized through several methods. One common method involves the reaction of diethylene glycol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diethylene glycol bis(butyl carbonate) as the main product . Another method involves the transesterification of diethylene glycol with butyl carbonate under acidic or basic conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Diethylene glycol bis(butyl carbonate) undergoes various chemical reactions, including:

Transesterification: This compound can react with other alcohols in the presence of a catalyst to form different esters.

Common reagents used in these reactions include acids, bases, and various catalysts such as metal oxides and enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Diethylene glycol bis(butyl carbonate) has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which diethylene glycol bis(butyl carbonate) exerts its effects depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes . The specific pathways involved depend on the context of its use.

Comparación Con Compuestos Similares

Key Properties

Performance

- Outperforms acrylic (PMMA) in scratch resistance (20×) and thermal stability (>230°F flash point) .

- Toxicological profile: LD₅₀ (rat, oral) = 426 mg/kg; requires careful handling due to skin/eye irritation risks .

Diethylene Glycol Monobutyl Ether Acetate (C₈H₁₆O₄)

Key Properties

Performance

- Lower volatility compared to ethanol-based solvents, enhancing workplace safety .

Diallyl Diglycol Carbonate (C₁₂H₁₈O₇)

Key Properties

- Structurally similar to ADC but with additional allyl groups .

- Flammability : Classified as combustible (UN 3237) .

Comparative Data Table

Research Findings and Industrial Implications

- Butyl diglycol carbonate demonstrates superior performance in biodiesel blends, reducing CO emissions at all engine loads while improving flash points and viscosity .

- Allyl diglycol carbonate dominates the optical resin market due to its polymerizable structure, achieving refractive indices comparable to crown glass (1.499) .

- Diallyl diglycol carbonate is restricted in consumer applications due to high aquatic toxicity (WGK Germany Class 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.